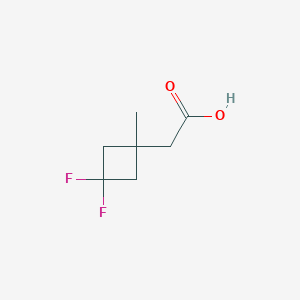
2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid
説明
“2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid” is a chemical compound with the CAS Number: 1773507-87-1 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid” is represented by the InChI Code: 1S/C7H10F2O2/c1-6(2-5(10)11)3-7(8,9)4-6/h2-4H2,1H3,(H,10,11) . The molecular weight of this compound is 164.15 .Physical And Chemical Properties Analysis
“2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid” is a powder at room temperature . The compound is stored at room temperature .科学的研究の応用
Pharmacology
In pharmacology, this compound is explored for its potential as a building block in drug design. Its difluorinated cyclobutyl ring structure could be useful in creating novel pharmaceutical agents. The presence of fluorine atoms can significantly alter the biological activity of molecules, potentially leading to drugs with improved efficacy, selectivity, and metabolic stability .
Organic Synthesis
As an intermediate in organic synthesis, 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid can be utilized to introduce difluoromethylated cyclobutyl motifs into more complex molecules. This can be particularly valuable in synthesizing compounds with unique three-dimensional structures, which are often sought after in the development of new materials and catalysts .
Industrial Chemistry
In industrial applications, this compound’s stability and reactivity make it a candidate for the synthesis of polymers and resins. Its incorporation into polymeric structures could impart desirable properties such as resistance to solvents and thermal stability .
Agricultural Chemistry
The difluorinated cyclobutyl structure of this compound may have applications in the development of agrochemicals. Its unique chemical properties could lead to the creation of new pesticides or herbicides with enhanced activity and reduced environmental impact .
Material Science
In material science, 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid could be investigated for its potential use in the creation of advanced materials. For example, it might be used to modify surface properties or to create materials with specific optical characteristics due to the influence of the difluorinated group on electronic properties .
Environmental Science
This compound could also be studied for its environmental applications, such as in the remediation of pollutants. The fluorinated components might interact with contaminants, aiding in their breakdown or sequestration, thus helping to mitigate environmental pollution .
Safety and Hazards
特性
IUPAC Name |
2-(3,3-difluoro-1-methylcyclobutyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c1-6(2-5(10)11)3-7(8,9)4-6/h2-4H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKLQNOSDXIRDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2872283.png)
![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2872285.png)
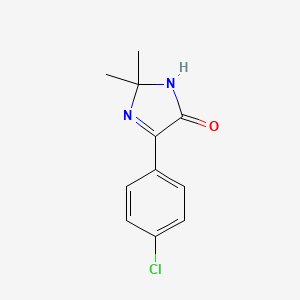
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2872287.png)
![3-(2-bromophenoxy)-9-(pyridin-3-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2872288.png)
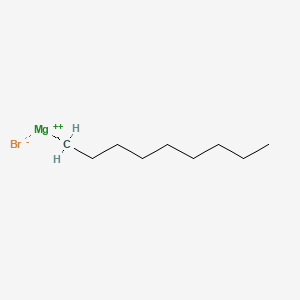
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2872290.png)
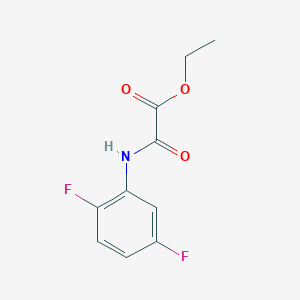
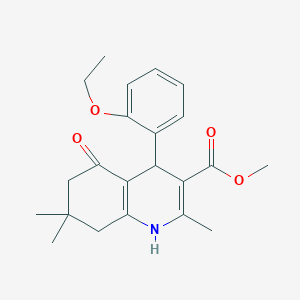
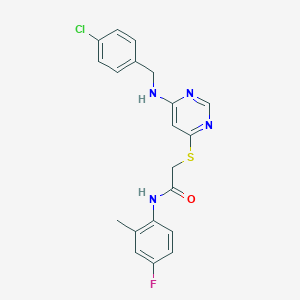

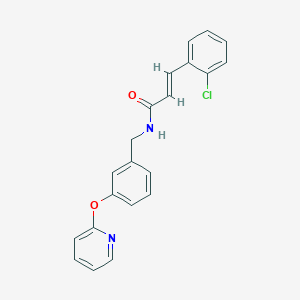
![2-[1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-furylmethyl)acetamide](/img/no-structure.png)
![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2872305.png)